molecular formula C5H7ClN2O2S B1454531 2-ethyl-1H-imidazole-4-sulfonyl chloride CAS No. 1342111-54-9

2-ethyl-1H-imidazole-4-sulfonyl chloride

Cat. No. B1454531
M. Wt: 194.64 g/mol
InChI Key: LYGQMFABXNGQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-ethyl-1H-imidazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1342111-54-9 . It has a molecular weight of 194.64 and its IUPAC name is 2-ethyl-1H-imidazole-4-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for “2-ethyl-1H-imidazole-4-sulfonyl chloride” is 1S/C5H7ClN2O2S/c1-2-4-7-3-5 (8-4)11 (6,9)10/h3H,2H2,1H3, (H,7,8) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-ethyl-1H-imidazole-4-sulfonyl chloride” is a solid at room temperature . More specific physical and chemical properties may need to be determined experimentally.

Scientific Research Applications

  • Catalysis and Synthesis :

    • It has been used in the synthesis of dihydropyrimidinones under solvent-free conditions, showcasing its role as a catalyst in organic synthesis (Sajjadifar, Nezhad, & Darvishi, 2013).
    • In the preparation of sulfonic acid functionalized imidazolium salts/FeCl3, it acts as a catalyst for the synthesis of benzimidazoles, demonstrating its utility in facilitating chemical reactions (Khazaei et al., 2011).
  • Antimicrobial Activities :

    • Research on new sulfonyl phenoxides synthesized using 2-ethyl-1H-imidazole-4-sulfonyl chloride has explored their antimicrobial properties. These compounds showed activity against various microbes, indicating potential applications in the development of new antimicrobial agents (Ovonramwen, Owolabi, & Falodun, 2021).
  • Chemical Safety and Sensitivity Analysis :

    • Studies on the sensitivities of various imidazole-1-sulfonyl azide salts, including derivatives of 2-ethyl-1H-imidazole-4-sulfonyl chloride, have provided insights into their safety and handling characteristics. This is crucial for their application in laboratory and industrial settings (Fischer et al., 2012).
  • Corrosion Inhibition :

    • Research on halogen-substituted imidazoline derivatives, related to 2-ethyl-1H-imidazole-4-sulfonyl chloride, has demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications in protecting metals against corrosion (Zhang et al., 2015).
  • Material Science :

    • The compound has been implicated in the development of stable anion exchange membranes for alkaline fuel cells, highlighting its role in the advancement of energy storage technology (Yang et al., 2014).
  • Organic Synthesis :

    • In the synthesis of pyrrolidinone derivatives, 1,1′-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride, a related compound, demonstrated its catalytic efficiency under mild conditions. This shows its importance in facilitating complex organic reactions (Khaligh et al., 2018).

Safety And Hazards

This compound has been classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-1H-imidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-2-4-7-3-5(8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGQMFABXNGQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1H-imidazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 2
2-ethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 3
2-ethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-ethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 5
2-ethyl-1H-imidazole-4-sulfonyl chloride
Reactant of Route 6
2-ethyl-1H-imidazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.